Cas no 1034564-84-5 (bis(trimethylsilyl) 2,2-difluoropropanedioate)

bis(trimethylsilyl) 2,2-difluoropropanedioate 化学的及び物理的性質

名前と識別子

-

- bis(trimethylsilyl) 2,2-difluoropropanedioate

-

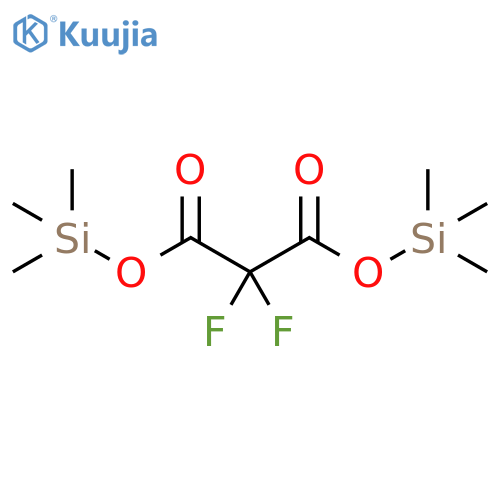

- インチ: 1S/C9H18F2O4Si2/c1-16(2,3)14-7(12)9(10,11)8(13)15-17(4,5)6/h1-6H3

- InChIKey: HSIJTIKOHSMPGK-UHFFFAOYSA-N

- ほほえんだ: C(O[Si](C)(C)C)(=O)C(F)(F)C(O[Si](C)(C)C)=O

bis(trimethylsilyl) 2,2-difluoropropanedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01JT6K-1g |

bis(trimethylsilyl) 2,2-difluoropropanedioate |

1034564-84-5 | 95% | 1g |

$469.00 | 2023-12-26 | |

| 1PlusChem | 1P01JT6K-250mg |

bis(trimethylsilyl) 2,2-difluoropropanedioate |

1034564-84-5 | 95% | 250mg |

$185.00 | 2023-12-26 | |

| 1PlusChem | 1P01JT6K-500mg |

bis(trimethylsilyl) 2,2-difluoropropanedioate |

1034564-84-5 | 95% | 500mg |

$315.00 | 2023-12-26 | |

| A2B Chem LLC | BA03100-1g |

Bis(trimethylsilyl) 2,2-difluoropropanedioate |

1034564-84-5 | 95% | 1g |

$560.00 | 2024-04-20 | |

| A2B Chem LLC | BA03100-250mg |

Bis(trimethylsilyl) 2,2-difluoropropanedioate |

1034564-84-5 | 95% | 250mg |

$223.00 | 2024-04-20 | |

| A2B Chem LLC | BA03100-500mg |

Bis(trimethylsilyl) 2,2-difluoropropanedioate |

1034564-84-5 | 95% | 500mg |

$385.00 | 2024-04-20 |

bis(trimethylsilyl) 2,2-difluoropropanedioate 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

bis(trimethylsilyl) 2,2-difluoropropanedioateに関する追加情報

Bis(trimethylsilyl) 2,2-difluoropropanedioate (CAS No. 1034564-84-5): A Comprehensive Overview

Bis(trimethylsilyl) 2,2-difluoropropanedioate, with the CAS number 1034564-84-5, is a specialized organosilicon compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in various synthetic transformations and has been explored in several cutting-edge research applications. The introduction of this compound into synthetic methodologies has opened new avenues for the development of novel pharmaceuticals and advanced materials.

The molecular structure of Bis(trimethylsilyl) 2,2-difluoropropanedioate consists of a difluorinated propanedioate core functionalized with two trimethylsilyl (TMS) groups. This configuration imparts exceptional stability to the compound, making it an ideal reagent for reactions that require high temperatures or harsh conditions. The presence of fluorine atoms further enhances its reactivity, enabling it to participate in a wide range of chemical transformations. These properties have made it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

In recent years, Bis(trimethylsilyl) 2,2-difluoropropanedioate has been extensively studied for its applications in the synthesis of fluorinated compounds, which are increasingly important in medicinal chemistry due to their enhanced bioavailability and metabolic stability. Researchers have leveraged its unique reactivity to develop novel synthetic routes for fluorinated heterocycles, which are key components in many therapeutic agents. The compound's ability to undergo selective reactions while maintaining structural integrity has made it indispensable in the construction of complex molecular architectures.

One of the most notable applications of Bis(trimethylsilyl) 2,2-difluoropropanedioate is in the synthesis of protease inhibitors, which are critical in the treatment of various diseases, including HIV and cancer. The difluorinated propanedioate moiety can be incorporated into drug molecules to improve their binding affinity and selectivity. Recent studies have demonstrated that compounds derived from this intermediate exhibit potent inhibitory activity against target enzymes. This has opened up new possibilities for the development of next-generation therapeutics.

The use of Bis(trimethylsilyl) 2,2-difluoropropanedioate in cross-coupling reactions has also been extensively explored. These reactions are fundamental to modern organic synthesis and have enabled the construction of complex organic molecules from simpler precursors. The compound's stability under various reaction conditions makes it an excellent coupling partner for both palladium-catalyzed and copper-catalyzed reactions. This versatility has made it a preferred choice for synthetic chemists working on complex natural product analogs and drug candidates.

Another area where Bis(trimethylsilyl) 2,2-difluoropropanedioate has shown promise is in the field of materials science. Fluorinated compounds are known for their unique electronic properties, making them suitable for applications in optoelectronics and nanotechnology. Researchers have utilized this compound to synthesize novel fluorinated polymers and nanoparticles with enhanced thermal stability and mechanical strength. These materials have potential applications in high-performance coatings, electronics, and even energy storage devices.

The industrial production of Bis(trimethylsilyl) 2,2-difluoropropanedioate has also seen significant advancements. Modern synthetic techniques have enabled the efficient preparation of this compound on an industrial scale while maintaining high purity standards. This has made it more accessible to researchers and pharmaceutical companies worldwide, facilitating further innovation in drug discovery and material science.

In conclusion, Bis(trimethylsilyl) 2,2-difluoropropanedioate (CAS No. 1034564-84-5) is a versatile and highly valuable compound with a wide range of applications in organic synthesis, pharmaceutical chemistry, and materials science. Its unique structural features and chemical properties make it an indispensable tool for researchers working on complex molecular transformations and advanced materials development. As research continues to uncover new applications for this compound, its importance is only expected to grow in the coming years.

1034564-84-5 (bis(trimethylsilyl) 2,2-difluoropropanedioate) 関連製品

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)

- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)

- 1160800-39-4(6-oxa-9-azaspiro[3.6]decane)

- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)

- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)

- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))

- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)

- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)